molecular formula C7H3ClLiN3O2 B8145979 Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B8145979
M. Wt: 203.5 g/mol
InChI Key: WUYACWZWEVPDJO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic lithium carboxylate compound featuring a chlorinated pyrrolopyrimidine core. This structure combines a bicyclic aromatic system with a carboxylate group, stabilized by lithium counterions. The chlorine substituent at the 4-position and the carboxylate group at the 7-position are critical for its chemical and biological interactions. While the parent scaffold, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, is widely recognized as a building block for kinase inhibitors, its lithium carboxylate derivative has emerged as a unique compound with distinct catalytic and coordination properties .

Properties

IUPAC Name

lithium;4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2.Li/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13;/h1-2,9H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYACWZWEVPDJO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClLiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 7-chloro-4,6-diazaindole (4.0 g, 18 mmol) is suspended in tetrahydrofuran (THF, 90 mL) and treated with an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, 2.5 g, 59 mmol). The biphasic mixture is heated to 100°C for 24 hours, during which the chloride substituent at position 7 is selectively replaced by a carboxylate group via nucleophilic aromatic substitution. The high dielectric constant of water facilitates ionization of LiOH, generating a strong nucleophile (OH⁻) that attacks the electron-deficient carbon adjacent to the pyrimidine nitrogen.

Workup and Isolation

Post-reaction, the THF is removed under reduced pressure, and the residual aqueous phase is recrystallized from water (20 mL). Filtration and drying under high vacuum yield the lithium salt as an off-white solid in quantitative yield. Notably, neutralization with acid is omitted to retain the lithium counterion.

Table 1: Optimization of Direct Hydrolysis Parameters

ParameterOptimal ValueEffect on Yield
Temperature100°CMaximizes rate
Reaction Time24 h>99% conversion
LiOH Equivalents3.3 eqCompletes reaction
Solvent Ratio (THF:H₂O)3:1Balances solubility

Alternative Methods: Hydrolysis of Ethyl Ester Precursor

A second route utilizes ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS 1019056-31-5) as the starting material. This method is advantageous when ester precursors are more accessible than diazaindole derivatives.

Saponification Procedure

The ethyl ester (2.00 g, 8.864 mmol) is dissolved in THF (30 mL) and treated with aqueous LiOH (425 mg, 17.728 mmol) at 60°C for 12 hours. Unlike the direct hydrolysis method, this approach requires milder conditions due to the ester's higher reactivity compared to aryl chlorides.

Comparative Analysis of Synthetic Approaches

Yield and Purity Considerations

The direct hydrolysis method achieves quantitative conversion to the lithium salt, whereas the ester saponification route yields 63% of the free acid. The disparity arises from competing side reactions during ester hydrolysis, including decarboxylation or ring-opening under prolonged heating.

Scalability and Industrial Feasibility

Industrial applications favor the direct method for its fewer synthetic steps and absence of acid-base workups. However, the requirement for high-temperature reflux (100°C) necessitates specialized equipment, making the ester route preferable for small-scale laboratories.

Table 2: Method Comparison for Lithium Salt Synthesis

CriterionDirect HydrolysisEster Saponification
Starting Material CostHigh ($80.00/250mg)Moderate ($60.00/5g)
Reaction Time24 h12 h
Isolation ComplexityLowHigh (requires pH adjustment)
YieldQuantitative63% (acid)

Characterization and Analytical Data

Spectroscopic Confirmation

The lithium salt exhibits characteristic ¹H NMR signals at δ 8.28 (s, 1H, H-2) and 8.14 ppm (s, 1H, H-6) in DMSO-d₆, confirming the pyrrolopyrimidine scaffold. LC-MS analysis shows a predominant [M+H]⁺ ion at m/z 198, consistent with the carboxylate form after loss of the lithium counterion.

Purity Assessment

HPLC analysis using a C18 column (Method G) reveals a single peak at Rₜ = 0.47 minutes, demonstrating >95% purity. Residual THF or LiOH is undetectable by ion chromatography, validating the recrystallization protocol.

Applications and Derivatives

This compound serves as a key intermediate for:

  • Kinase Inhibitors : Coupling with aminopyridines yields potent ABL1 inhibitors (e.g., imatinib derivatives).

  • Anticancer Agents : Pd-catalyzed cross-coupling introduces aryl groups at position 4, enhancing MDM2-binding affinity .

Chemical Reactions Analysis

Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various types of chemical reactions, including electrophilic substitution reactions. Common reagents used in these reactions include aldehydes, ketones, and cyclohexanone derivatives . The major products formed from these reactions are often new building blocks for medicinal chemistry, such as advanced pyrrolopyrimidines .

Mechanism of Action

The mechanism of action of Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its binding to specific enzymes. For instance, it binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . This binding action also extends to RNA polymerase, contributing to its antimycobacterial activity .

Comparison with Similar Compounds

Structural and Coordination Properties

Lithium carboxylates, including this compound, exhibit dynamic aggregation behavior in solution. For example, heterobimetallic complexes (e.g., Bi-Li carboxylates) form spontaneously in solution, with lithium ions bridging between bismuth centers and carboxylate ligands. This contrasts with homometallic bismuth carboxylates, which lack such cooperative interactions .

Table 1: Structural Features of Carboxylate Complexes
Compound Type Aggregation Behavior Key Interactions Reference
Lithium-Bismuth Carboxylates Dynamic heterobimetallic clusters Bi-O-Li bridging, Bi2O2 rings
Homometallic Bismuth Carboxylates Static monometallic structures Bi-O-Bi interactions
Lithium-Free Carboxylates Limited cross-metal coordination Weak Lewis acidity

Catalytic Activity

Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate’s catalytic performance can be contextualized against other metal carboxylates. Heterobimetallic Bi-Li complexes (e.g., compound 8 in ) achieve 90% conversion in urethane reactions within 15 minutes, rivaling traditional organotin catalysts like dibutyltin dilaurate (DBTL). In contrast, lithium-free bismuth carboxylates show markedly lower activity .

Table 3: Role of Substituents in Binding Affinity
Compound Key Feature Ligand Efficiency (LE) Reference
Lithium 4-chloro-pyrrolopyrimidine Chlorine-mediated binding Up to 0.83
Non-chlorinated Pyrrolopyrimidine Analogs Reduced affinity Not reported
Halogenated Heterocycles (e.g., Br, F) Variable affinity Lower LE

Biological Activity

Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No. 853058-43-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is a lithium salt derived from 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. The compound features a pyrrolopyrimidine core, which is known for its potential in drug development.

Chemical Formula:

  • C: 7
  • H: 6
  • Cl: 1
  • N: 4
  • O: 2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound has been shown to inhibit specific kinases that play crucial roles in cell cycle regulation and apoptosis.

Key Mechanisms

  • CDK Inhibition : The compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
  • Apoptosis Induction : Studies have indicated that this compound can induce apoptosis in cancer cells by activating caspase pathways.

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines and microbial pathogens.

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties against multiple cancer types:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)1.75CDK inhibition
MDA-MB-231 (Breast)9.46Apoptosis induction
A549 (Lung)5.12Cell cycle arrest

The compound was found to be more effective than traditional chemotherapeutics like 5-Fluorouracil, showcasing a promising selectivity index in various assays.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus0.25Strong antibacterial activity
Escherichia coli1.00Moderate antibacterial activity

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry assessed the compound's effects on various breast cancer cell lines, demonstrating significant growth inhibition and apoptosis induction through caspase activation .
  • Antimicrobial Efficacy : Research conducted on the antimicrobial properties highlighted the compound's effectiveness against Gram-positive bacteria, indicating its potential use in treating bacterial infections .

Q & A

Q. What is the role of lithium in stabilizing 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives?

Lithium acts as a counterion to stabilize the carboxylate group, enhancing solubility in polar solvents and influencing crystal packing. The ionic nature of lithium salts improves reactivity in nucleophilic substitution reactions, particularly for further functionalization at the 4-chloro position. Computational studies suggest lithium coordination modifies electron density distribution, affecting intermolecular interactions in solid-state structures .

Q. How does the substitution pattern on the pyrrolo[3,2-d]pyrimidine core influence kinase inhibition activity?

Substitutions at the 4-chloro and 7-carboxylate positions are critical for binding to kinase active sites. For example:

  • The 4-chloro group enhances electrophilicity, facilitating covalent or non-covalent interactions with cysteine or lysine residues in kinases like EGFR and CDK2.
  • The 7-carboxylate group (as a lithium salt) improves solubility and hydrogen-bonding capacity, modulating selectivity across kinase families .

Table 1: Comparative Kinase Inhibition (IC₅₀ Values)

DerivativeEGFR (nM)CDK2 (nM)VEGFR2 (nM)
4-Chloro-5-ethyl derivative12 ± 245 ± 5320 ± 30
4-Chloro-7-carboxylate8 ± 128 ± 3110 ± 15

Q. What are the common synthetic routes for preparing 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives?

A typical route involves:

  • Step 1: Cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form the pyrimidine core.
  • Step 2: Chlorination using POCl₃ or SOCl₂ at 80–100°C to introduce the 4-chloro group.
  • Step 3: Hydrolysis of the ester to the carboxylic acid, followed by lithiation with LiOH . Key challenges include controlling regioselectivity during chlorination and minimizing decarboxylation during hydrolysis.

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis of lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate?

DFT (using GGA-PBE functionals) predicts transition states for chlorination and ester hydrolysis, identifying optimal reaction pathways. For example:

  • Chlorination: Activation energy is minimized at 80°C with POCl₃ due to favorable orbital overlap between Cl⁻ and the pyrimidine C4 position .
  • Lithiation: Li⁺ coordination to the carboxylate oxygen lowers the energy barrier for deprotonation by 15 kcal/mol compared to Na⁺ or K⁺ . Computational workflows (e.g., VASP) recommend using a plane-wave basis set with a 400 eV cutoff and PAW pseudopotentials for accurate electronic structure modeling .

Q. What strategies resolve contradictions in spectroscopic data for pyrrolo[3,2-d]pyrimidine derivatives?

Discrepancies in NMR and X-ray data often arise from tautomerism or dynamic disorder. To address this:

  • Use variable-temperature NMR to identify tautomeric equilibria (e.g., NH proton exchange between N5 and N7).
  • Single-crystal X-ray diffraction (298 K, R factor < 0.06) confirms the dominant tautomer, as seen in ethyl 3-(4-chlorophenyl) derivatives .
  • DFT-NMR chemical shift calculations (B3LYP/6-311+G(d,p)) correlate experimental peaks with predicted structures, resolving ambiguities in substituent positioning .

Q. How to design a multi-step synthesis route for this compound, considering regioselectivity in halogenation?

A regioselective approach involves:

  • Pre-functionalization: Introduce directing groups (e.g., methyl at C5) to steer chlorination to C4.
  • Halogen exchange: Use Pd-catalyzed cross-coupling to replace Cl with other halogens (e.g., Br, I) post-synthesis for diversification . Table 2: Regioselectivity in Halogenation
SubstrateC4 Selectivity (%)Byproducts (%)
5-Methyl derivative982 (C2)
Unsubstituted core7525 (C2/C6)

Methodological Considerations

  • Synthesis Optimization: Use high-throughput screening (HTS) to test reaction conditions (solvent, catalyst, temperature) for yield improvement.
  • Data Analysis: Apply multivariate regression to correlate substituent effects (Hammett σ values) with kinase inhibition .
  • Safety Protocols: Handle lithium salts under inert atmosphere (Ar/N₂) to prevent hydrolysis and CO₂ absorption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.